molecular formula C12H13NO6S B7451082 (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid

(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid

Cat. No. B7451082
M. Wt: 299.30 g/mol
InChI Key: HEKRSWCXWCZRNL-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid, also known as BDP-9066, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid works by inhibiting the activity of specific enzymes that are involved in various cellular processes. This inhibition leads to a decrease in the activity of these enzymes, which in turn leads to the inhibition of cell growth, induction of apoptosis, and anti-inflammatory effects.
Biochemical and Physiological Effects:
(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid has been shown to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, anti-inflammatory effects, and neuroprotective effects. These effects have been observed in various in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid in lab experiments is its specificity towards certain enzymes, which allows for targeted inhibition. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are various future directions for the study of (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid, including the development of more efficient synthesis methods, the study of its potential applications in other areas of research, and the investigation of its potential toxicity and side effects. Additionally, the study of (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid in combination with other compounds may lead to the development of more effective treatments for various diseases.

Synthesis Methods

(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid can be synthesized using different methods, one of which involves the reaction of (R)-4-bromo-3-hydroxybutyric acid with 1,3-benzodioxole-5-sulfonyl chloride in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid. Other methods include the use of different starting materials and reagents.

Scientific Research Applications

(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid has been studied for its potential applications in various scientific research studies, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid has been studied for its potential neuroprotective effects. Inflammation is another area where (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid has been studied for its anti-inflammatory properties.

properties

IUPAC Name

(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6S/c1-2-3-9(12(14)15)13-20(16,17)8-4-5-10-11(6-8)19-7-18-10/h2,4-6,9,13H,1,3,7H2,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKRSWCXWCZRNL-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.